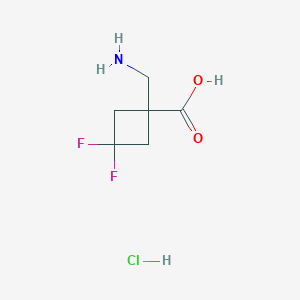

1-(氨甲基)-3,3-二氟环丁烷-1-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of aminomethyl cyclohexaneacetic acid, which is structurally similar to gabapentin . Gabapentin is an anticonvulsant medication primarily used to treat partial seizures and neuropathic pain .

Synthesis Analysis

While specific synthesis methods for this compound are not available, a method of producing gabapentin from its hydrochloric salt in an anhydrous medium has been described . This involves dissolving gabapentin hydrochloride in a non-aqueous organic solvent to obtain a solution of gabapentin hydrochloride, then adding an epoxide to the solution to remove the chloride ions, thereby precipitating gabapentin out of the solution as a white solid .科学研究应用

乙烯前体和植物生物学

- 植物中乙烯的产生:对乙烯前体1-氨基环丙烷-1-羧酸 (ACC) 的研究强调了此类化合物在植物生物学中的多方面作用。ACC 除了作为前体的功能外,还独立地作为信号分子发挥作用,影响植物生长和胁迫反应。这说明了结构相关的羧酸在理解植物激素调节和信号机制方面的潜在研究应用(B. V. D. Poel & D. Straeten,2014).

工业应用和生物催化

- 羧酸对生物催化剂的抑制:研究表明,包括具有氟化链的羧酸在内的羧酸在特定浓度下可以抑制微生物生长。这对工业发酵过程有影响,因为这些化合物可能作为中间体产生或使用。了解它们的抑制作用可以为化学品和燃料带来更有效的生物生产工艺(L. Jarboe,Liam A. Royce,& Ping-huai Liu,2013).

环境影响和降解

- 全氟烷基化学品的降解:包括具有氟化链的羧酸在内的全氟烷基物质的环境持久性和降解途径一直是研究的重要领域。这些研究有助于了解此类化合物在环境中的归宿及其对生态系统和人类健康的潜在影响。这些调查的见解可以指导设计对环境更友好的物质并为监管政策提供依据(Jinxia Liu & Sandra Mejia Avendaño,2013).

作用机制

Target of Action

Similar compounds such as aminocyclopropanecarboxylic acids have been noted for their physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .

Mode of Action

It’s worth noting that amines, which this compound is a derivative of, are known to interact with various biological targets through hydrogen bonding, electrostatic interactions, and van der waals forces .

Biochemical Pathways

Similar compounds such as aminocyclopropanecarboxylic acids are known to be involved in various biochemical pathways, including the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Pharmacokinetics

Similar compounds such as gabapentin, a prodrug, have been studied for their improved oral bioavailability .

Result of Action

It’s worth noting that similar compounds such as aminocyclopropanecarboxylic acids have been noted for their high physiological activity .

Action Environment

It’s worth noting that the suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of various compounds, is known for its exceptionally mild and functional group tolerant reaction conditions, indicating that the reaction environment can significantly influence the outcome .

属性

IUPAC Name |

1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-5(2-6,3-9)4(10)11;/h1-3,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLXZUSFBYIGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride | |

CAS RN |

2155855-29-9 |

Source

|

| Record name | 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Nitro-3-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B2970181.png)

![2-Chloro-N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]propanamide](/img/structure/B2970182.png)

![tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate](/img/structure/B2970183.png)

![2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2970186.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2970192.png)

![3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2970197.png)

![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide](/img/structure/B2970198.png)

![6-Amino-3-propan-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2970199.png)